
Ethyl 3-(benzylamino)propanoate
Overview
Description
Ethyl 3-(benzylamino)propanoate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is also known by other names such as N-Benzyl-beta-alanine ethyl ester and ethyl N-benzyl-3-aminopropionate . This compound is a colorless to almost colorless liquid with a density of 1.017 g/mL at 25°C and a boiling point of 150°C .
Preparation Methods
Ethyl 3-(benzylamino)propanoate can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with ethyl acrylate in the presence of a catalyst . The reaction is typically carried out under reflux conditions with stirring, and the product is purified using chromatographic techniques . Another method involves the use of aluminum oxide as a catalyst in a solvent-free reaction at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-(benzylamino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: It can be hydrolyzed to form benzylamine and ethyl 3-hydroxypropanoate.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Ethyl 3-(benzylamino)propanoate has been utilized in several key areas:
Organic Synthesis
- Role as a Reagent : It serves as a reagent in the synthesis of various organic compounds, including β-agonist prodrugs for treating psoriasis. The compound acts as a nucleophile, participating in substitution and addition reactions essential for constructing complex organic molecules .
Pharmaceutical Development
- Intermediate for Drug Synthesis : The compound is used as an intermediate in the production of insecticides and orexin-2 receptor antagonists, highlighting its relevance in drug development. Its structural properties enable it to interact with biological targets effectively.
Peptide Synthesis
- Application in Biochemistry : this compound is employed in solution-phase peptide synthesis due to its stability and reactivity. This application is crucial for developing new peptide-based therapeutics.
Case Studies and Research Findings
Research studies have highlighted the effectiveness of this compound in diverse applications:
- Synthesis of β-Agonist Prodrugs : A study demonstrated its utility in synthesizing β-agonist prodrugs aimed at treating psoriasis, showcasing its role in pharmaceutical chemistry.
- Development of Insecticides : The compound has been identified as an intermediate for synthesizing novel insecticides, reflecting its potential impact on agricultural chemistry.
- Peptide-Based Therapeutics : Its application in peptide synthesis has been explored, indicating promising avenues for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 3-(benzylamino)propanoate involves its interaction with specific molecular targets. In the context of its use as a reagent in organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions . The benzylamino group can interact with electrophilic centers, facilitating the formation of new chemical bonds. The exact molecular pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 3-(benzylamino)propanoate can be compared with similar compounds such as:
Ethyl 3-(benzyl-acetamino)propanoate: This compound has an additional acetyl group, which can influence its reactivity and applications.
N-Benzyl-beta-alanine ethyl ester: Similar in structure but may have different reactivity due to variations in the ester group.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for various synthetic applications.
Biological Activity
Ethyl 3-(benzylamino)propanoate (CAS 23583-21-3) is an organic compound that has garnered interest in the fields of organic synthesis and pharmaceuticals. This article explores its biological activity, chemical properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 207.27 g/mol. It features an ethyl ester group attached to a propanoate backbone, with a benzylamino substituent at the third carbon position. The compound is typically encountered as a yellow liquid, indicating its organic nature and potential reactivity in various chemical environments.
The specific mechanism of action for this compound in biological systems remains largely undocumented. However, it is known to act as a nucleophile in various chemical reactions, participating in substitution and addition reactions that are crucial for organic synthesis. Its structure suggests potential interactions with biological targets, particularly in peptide synthesis, where its reactivity can be advantageous.
Biological Activity and Applications
This compound has several applications in scientific research:
- Organic Synthesis : It serves as a reagent in the synthesis of various organic compounds, including β-agonist prodrugs for treating psoriasis.
- Pharmaceutical Intermediate : The compound is utilized as an intermediate in the development of insecticides and orexin-2 receptor antagonists, highlighting its relevance in drug development.
- Peptide Synthesis : Its stability and reactivity make it useful in solution-phase peptide synthesis.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, it can be compared with several structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-(benzyl-acetamino)propanoate | Contains an acetyl group | Increased reactivity due to acetyl substitution |
N-Benzyl-beta-alanine ethyl ester | Lacks the propanoate structure | Different biological activity profile |
Ethyl 3-amino-3-phenylpropanoate | Contains a phenyl group | Potentially different pharmacological properties |
Ethyl 3-(benzylamino)-3-methylbutanoate | Methyl substitution on the propanoate | Variations in steric hindrance affecting reactivity |
trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylic acid | Pyrrolidine ring structure | Unique cyclic structure influencing reactivity |
Case Studies and Research Findings
Research has highlighted the compound's versatility but has not extensively documented specific biological activities. For instance, studies indicate its potential utility as a precursor in synthesizing compounds with antiviral properties, although direct evidence of its efficacy remains sparse .
In one notable study, derivatives of similar structures demonstrated antiviral activity against SARS-CoV-2, suggesting that compounds with similar functional groups might also exhibit significant bioactivity . However, further research is needed to establish the direct effects of this compound on biological systems.
Safety and Handling
As with many organic compounds, appropriate safety precautions should be taken when handling this compound. It can cause chemical burns upon contact with skin or eyes and should be handled in accordance with standard laboratory safety protocols .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(benzylamino)propanoate, and how do they differ in methodology?
this compound is synthesized via two primary methods:
- Microwave-assisted synthesis : Reacting this compound with phenyl methoxycarbamate in acetonitrile using i-Pr2NEt as a base under microwave irradiation (120°C, 4 hours) yields 89% product after chromatography .
- Solventless aza-Michael addition : Utilizing acidic alumina as a catalyst under mild conditions, this method avoids solvents and provides spectral data (IR, NMR) for characterization .
Method | Conditions | Catalyst/Base | Yield | Reference |
---|---|---|---|---|
Microwave | 120°C, 4 h | i-Pr2NEt | 89% | |
Solventless | Room temp? | Acidic alumina | Not reported |
Note: Yields and conditions vary based on reaction optimization.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- <sup>1</sup>H-NMR : Peaks at δ 7.31–7.19 (benzyl aromatic protons), 4.14 (ester -OCH2), 3.80 (N-CH2), and 1.25 (ester -CH3) .
- IR : Stretching frequencies at 3325 cm<sup>-1</sup> (N-H), 1732 cm<sup>-1</sup> (ester C=O), and 1496 cm<sup>-1</sup> (aromatic C=C) .
Technique | Key Data | Functional Group Identification |
---|---|---|
<sup>1</sup>H-NMR | δ 7.31–7.19 | Benzyl aromatic protons |
IR | 1732 cm<sup>-1</sup> | Ester carbonyl |
GC-MS and elemental analysis may supplement structural confirmation.
Q. What safety protocols are critical when handling this compound?
- Eye protection : Immediate flushing with water is required upon contact (S26 safety code) .
- Ventilation : Use fume hoods due to potential volatility.
- PPE : Gloves and lab coats to avoid skin exposure.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies arise from variables like catalysts, temperature, and purification methods. For example:
- Microwave synthesis (89% yield) uses i-Pr2NEt and rigorous chromatography , whereas solventless methods may prioritize greener conditions over yield optimization .
- Recommendation : Conduct design of experiments (DOE) to test variables (e.g., catalyst loading, solvent polarity) and validate reproducibility.
Q. What role does this compound play in multicomponent reactions for heterocycle synthesis?
It serves as a precursor in forming dihydropyrimidinediones via microwave-assisted reactions with phenyl methoxycarbamate. The mechanism likely involves nucleophilic attack and cyclization, stabilized by microwave-enhanced kinetics .
Reaction Type | Product | Key Insight |
---|---|---|
Cyclocondensation | Dihydropyrimidinedione | Microwave irradiation accelerates reaction kinetics |
Q. How is this compound utilized in synthesizing complex bioactive molecules?
- Drug intermediates : It is a key precursor in Dabigatran etexilate (anticoagulant) synthesis, undergoing sequential coupling, reduction, and cyclization steps .
- Protein-protein interaction inhibitors : Derivatives are used in fragment-based screening for WDR5 inhibitors, highlighting its versatility in medicinal chemistry .
Q. What strategies optimize the stability of this compound derivatives under reductive conditions?
Evidence from lignin monomer stabilization (e.g., ethyl 3-(4-hydroxyphenyl)propanoate) suggests that heterogeneous metal catalysts (e.g., Pd/C) prevent degradation during reductive steps. Analogous approaches could apply to benzylamino derivatives .
Properties
IUPAC Name |
ethyl 3-(benzylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTJHQFFNDLDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178222 | |
Record name | Ethyl N-benzyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23583-21-3 | |
Record name | N-(Phenylmethyl)-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23583-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-benzyl-beta-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23583-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-benzyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-benzyl-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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